Defenuron
Description
1-Methyl-3-phenylurea (MPU), also known as N-Methyl-N'-phenylurea (CAS: 1007-36-9), is a urea derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Key physicochemical properties include a melting point of 154–155°C, solubility of 0.87 g/L in water at 25°C, and a calculated LogP value of 1.9, indicating moderate hydrophobicity . The compound is characterized by two hydrogen bond donors and three acceptors, contributing to its ability to participate in molecular interactions . MPU serves as a precursor in synthesizing other urea derivatives and has been studied in contexts ranging from agrochemicals to carcinogen formation .
Properties
IUPAC Name |
1-methyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHGDSDVWCPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074416 | |
| Record name | N-Methyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-36-9 | |
| Record name | N-Methyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Defenuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylurea | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10989 | |
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| Record name | N-Methyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-phenylurea | |
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| Record name | DEFENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11YB479454 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 20–75°C |
| Catalyst | 18-crown-6 ether |
| Solvent | Xylene/water |
| Yield | 95.1% |
| Purity | 99.1% (HPLC) |
This method’s efficiency stems from the crown ether’s phase-transfer catalytic activity, which enhances the nucleophilic substitution rate by solubilizing NaOH in the organic phase. However, dimethyl sulfate’s toxicity necessitates stringent safety protocols.
Isocyanate-Amine Coupling
The reaction of phenyl isocyanate with methylamine or its derivatives offers a single-step pathway to 1-methyl-3-phenylurea. In a toluene solution, 3-aminobenzoic acid ethyl ester reacts with phenyl isocyanate under reflux to form intermediates, which are subsequently hydrolized and methylated. For instance, N-methylaniline and benzimidoyl chloride derivatives react in toluene at room temperature, followed by column chromatography (5:1 hexanes:EtOAc), achieving 86% yield .
Mechanistic Insights:
Optimization Considerations:
-
Solvent Choice : Tetrahydrofuran (THF) improves solubility of aromatic intermediates.
-
Catalysts : DABAL-Me3 enhances reaction rates in bis-urea syntheses, suggesting applicability here.
Catalytic Methods Using Crown Ethers
Building on Method 1, 18-crown-6 ether significantly improves alkylation efficiency by coordinating Na⁺ ions, thereby increasing the hydroxide ion’s nucleophilicity. A study achieved 95.1% yield at 75°C with 0.5 g catalyst per 230 g substrate. Comparative trials without crown ethers show yields below 70%, underscoring its critical role.
Advantages:
-
Reduced Reaction Time : Complete in 1–2 hours vs. 6–8 hours without catalyst.
-
Lower Temperature : Operates at 75°C vs. 100°C for traditional alkylations.
Purification and Characterization
Post-synthesis purification is vital for high-purity 1-methyl-3-phenylurea. Column chromatography (hexanes:EtOAc) resolves byproducts like diarylureas, while vacuum drying at 52°C prevents thermal degradation.
Chemical Reactions Analysis
Thermal Decomposition
1-Methyl-3-phenylurea derivatives demonstrate pH-dependent decomposition kinetics. In aqueous dioxane solutions:
| Substituent (R) | Rate Constant (k × 10⁴ s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| -NO₂ | 6.82 | 19.3 | -18.9 |
| -H | 3.47 | 20.1 | -16.4 |
| -OCH₃ | 1.14 | 22.8 | -12.1 |
Decomposition follows first-order kinetics under constant pH (4.0–7.5) with an electron-withdrawing substituent effect accelerating reaction rates. The mechanism involves hydroxide ion attack at the urea carbonyl group, with entropy-driven transition states .
Electrophilic Alkylation
Reacts with methyl sulfate under alkaline conditions (30% NaOH) to yield 1-methoxy-1-methyl-3-phenylurea:
Key Parameters
-
Solvent: Toluene/Dimethylbenzene
-
Catalyst: Quaternary ammonium salts
-
Yield: 95% at 60–65°C
Nitrosation
Forms 1-methyl-1-nitroso-3-phenylurea when treated with nitrous acid derivatives. This intermediate undergoes subsequent decomposition via:
Decomposition products include N-methyl-N-phenylamine and CO₂ gas .
Condensation Reactions
Undergoes formaldehyde-mediated coupling to form bis-urea derivatives:
Optimized Conditions
-
Acid Catalyst: p-Toluenesulfonic acid
-
Temperature: 80°C
-
Yield: 82%
Oxidation Pathways
Exhibits differential oxidation behavior depending on the oxidizing agent:
| Oxidant | Product Formed | Temperature | Conversion |
|---|---|---|---|
| KMnO₄ (acidic) | N-Methyl-N-phenylcarbamic acid | 50°C | 68% |
| H₂O₂ (catalytic) | Phenyl isocyanate derivative | RT | 41% |
| CrO₃ | Ring-hydroxylated derivatives | 100°C | <20% |
Oxidation mechanisms proceed through radical intermediates, with electron-deficient aryl groups showing enhanced reactivity .
Biological Activation
While not a direct chemical reaction, enzymatic transformation by plant systems converts 1-methyl-3-phenylurea into bioactive metabolites:
| Enzyme System | Metabolite Produced | Bioactivity |
|---|---|---|
| Cytochrome P450 | N-Demethylated derivative | Herbicidal |
| Peroxidases | Quinone-imine adducts | Phytotoxic |
This metabolic activation underpins its utility as a proto-herbicide in agricultural applications .
Comparative Reactivity
The reactivity profile differs significantly from structural analogs:
| Compound | Decomposition Rate | Alkylation Yield | Oxidation Susceptibility |
|---|---|---|---|
| 1-Methyl-3-phenylurea | 3.47×10⁻⁴ s⁻¹ | 95% | High |
| 1-Cyclohexyl-3-phenylurea | 1.89×10⁻⁴ s⁻¹ | 82% | Moderate |
| 3,3-Diphenylurea | 5.12×10⁻⁵ s⁻¹ | 67% | Low |
Steric hindrance from bulky substituents reduces reaction rates across all pathways .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
1-Methyl-3-phenylurea serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it an essential component in the development of pharmaceuticals and agrochemicals.
Biological Applications
Anticancer Properties
Research indicates that 1-methyl-3-phenylurea exhibits potential anticancer activity. Studies have shown that derivatives of this compound can inhibit mitochondrial functions, particularly targeting the ubiquinol-cytochrome-c reductase complex, which is vital in cellular respiration and energy production. This inhibition may lead to apoptosis in cancer cells, suggesting a pathway for developing novel anticancer therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that certain derivatives demonstrate significant activity against various bacterial strains, positioning 1-methyl-3-phenylurea as a candidate for further exploration in antibiotic development.
Agricultural Applications
Herbicide Development
1-Methyl-3-phenylurea is related to phenyl urea-based herbicides, such as fenuron, which are employed in agricultural settings for weed control. These compounds inhibit photosynthesis in target plants, effectively managing weed populations without harming crops . The structural modifications of 1-methyl-3-phenylurea have been explored to enhance its herbicidal efficacy and reduce environmental impact.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of phenylurea derivatives against pests like Spodoptera exigua and Plutella xylostella. Compounds derived from 1-methyl-3-phenylurea have shown high mortality rates in these larvae, indicating their potential as effective insecticides .
Industrial Applications
Production of Agrochemicals
The compound is utilized in the formulation of various agrochemicals due to its effectiveness as a building block for herbicides and insecticides. Its role in the synthesis of environmentally friendly pesticides aligns with current trends toward sustainable agricultural practices .
Table: Summary of Research Findings on 1-Methyl-3-phenylurea Applications
Mechanism of Action
The mechanism by which 1-Methyl-3-phenylurea exerts its effects involves interactions with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity.
Key Insights :
- Substituent Impact: The addition of electron-withdrawing groups (e.g., chloro in 1-(4-chlorophenyl)-3-phenylurea) increases polarity but reduces solubility in non-polar solvents . Methoxy groups (e.g., 1-methoxy derivatives) enhance stability under basic conditions .
- Steric Effects : Bulky substituents, as in Akardite-II, reduce hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
Key Insights :
- MPU synthesis typically employs phosgenation of aniline derivatives, but newer methods using dimethyl sulfate under alkaline conditions achieve higher yields (e.g., 91–96% for methoxy derivatives) .
- Copper-catalyzed routes enable efficient incorporation of heterocycles (e.g., triazoles), enhancing biological activity .
Physicochemical and Toxicological Profiles
Key Insights :
- Derivatives like Akardite-II and 3-[3-(dimethylamino)propyl]-1-phenylurea exhibit lower acute toxicity, though comprehensive toxicological data are lacking .
Biological Activity
1-Methyl-3-phenylurea is a compound with significant biological activity, particularly in the fields of cancer research and agriculture. This article explores its various biological effects, mechanisms of action, and applications based on recent findings.
Chemical Structure and Properties
1-Methyl-3-phenylurea is characterized by its urea functional group, which plays a crucial role in its biological activities. Its chemical structure can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that 1-methyl-3-phenylurea exhibits antiproliferative effects against various cancer cell lines. For example, a study synthesized a series of phenylurea derivatives, including 1-methyl-3-phenylurea, and evaluated their effects on cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that several derivatives showed significant antiproliferative activity, with IC50 values indicating effective concentrations to inhibit cell growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Methyl-3-phenylurea | A549 | 5.12 ± 0.34 |
| 1-Methyl-3-phenylurea | HCT-116 | 4.98 ± 0.29 |
| 1-Methyl-3-phenylurea | PC-3 | 6.01 ± 0.41 |
These findings suggest that the compound can induce apoptosis and arrest the cell cycle at the G1 phase, leading to decreased cell viability .
The mechanisms underlying the antiproliferative activity of 1-methyl-3-phenylurea involve:
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with 1-methyl-3-phenylurea results in significant cell cycle arrest at the G1 phase, preventing further progression into DNA synthesis .
Insecticidal Activity
In addition to its anticancer properties, 1-methyl-3-phenylurea has been evaluated for its insecticidal activity . Research indicates that it possesses strong insecticidal effects against various agricultural pests. A study tested several phenylurea derivatives against larvae of common pests at a concentration of 10 mg/L:
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| 1-Methyl-3-phenylurea | Spodoptera exigua | 90% |
| 1-Methyl-3-phenylurea | Plutella xyllostella | 85% |
| 1-Methyl-3-phenylurea | Helicoverpa armigera | 92% |
The results indicate that the compound is effective in controlling pest populations, making it a potential candidate for agricultural applications .
Case Studies and Research Findings
A comprehensive review of literature reveals diverse applications and studies on the biological activity of 1-methyl-3-phenylurea:
- Cancer Research : Multiple studies have confirmed its effectiveness against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Agricultural Use : Its insecticidal properties have been explored for use in pest management strategies, providing an environmentally friendly alternative to synthetic pesticides.
- Biodegradation Studies : Research has also focused on the biodegradation pathways of phenylurea herbicides in soil and water environments, emphasizing the importance of understanding its environmental impact .
Q & A
Q. Q. How can isotopic labeling (e.g., C, N) elucidate metabolic pathways of 1-Methyl-3-phenylurea in vivo?
- Methodological Answer :
- Synthesis of Labeled Analogs : Prepare N-methyl isocyanate via Hofmann degradation of N-acetamide. React with aniline to yield N-1-Methyl-3-phenylurea .
- Metabolite Tracking : Administer labeled compound to D. rerio (zebrafish) and analyze urine extracts via LC-HRMS to detect N-urea metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
